molecular formula C14H14F3NO3 B8199797 Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone

Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone

Cat. No.: B8199797
M. Wt: 301.26 g/mol
InChI Key: DFHQIBSBTJXRGT-UHFFFAOYSA-N
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Description

Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a morpholine ring, a trifluoromethoxy group, and a vinylphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone typically involves the reaction of 2-(trifluoromethoxy)-4-vinylbenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can form hydrogen bonds with amino acid residues, while the trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The vinyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(2-(trifluoromethoxy)-4-vinylphenyl)methanone stands out due to the combination of its functional groups, which provide a unique set of chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, while the morpholine ring offers versatility in forming hydrogen bonds and interacting with biological targets .

Properties

IUPAC Name

[4-ethenyl-2-(trifluoromethoxy)phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3/c1-2-10-3-4-11(12(9-10)21-14(15,16)17)13(19)18-5-7-20-8-6-18/h2-4,9H,1,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHQIBSBTJXRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)C(=O)N2CCOCC2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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